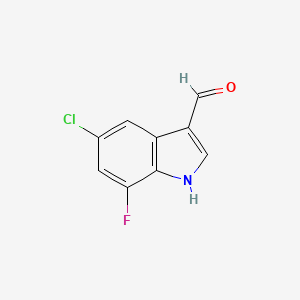

5-chloro-7-fluoro-1H-indole-3-carbaldehyde

Description

5-Chloro-7-fluoro-1H-indole-3-carbaldehyde is a halogenated indole derivative featuring a carbaldehyde group at position 3, with chlorine and fluorine substituents at positions 5 and 7, respectively. Its molecular formula is C₉H₅ClFNO, and its molecular weight is 197.45 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The electron-withdrawing effects of the chlorine and fluorine atoms enhance the electrophilicity of the aldehyde group, making it reactive in condensation and nucleophilic addition reactions .

Properties

IUPAC Name |

5-chloro-7-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZPUEIRQNDYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-fluoro-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the electrophilic substitution reaction on the indole nucleus, followed by formylation at the 3-position. The reaction conditions often involve the use of strong acids or bases to facilitate the substitution and formylation reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation to introduce the chloro and fluoro substituents, followed by formylation. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Aldehyde Group Reactions

The C3-aldehyde moiety undergoes nucleophilic additions and redox reactions, forming derivatives with enhanced biological activity or synthetic utility.

Key transformations include:

-

Schiff base formation with amines (e.g., aniline derivatives), yielding imine-linked prodrug candidates .

-

Reduction to alcohol using NaBH₄ or LiAlH₄, producing 5-chloro-7-fluoro-1H-indole-3-methanol, a precursor for ester derivatives .

-

Oxidation to carboxylic acid under strong oxidizing conditions (e.g., KMnO₄), though steric hindrance from halogens reduces yield to ~45%.

Table 1: Aldehyde reactivity under varying conditions

Electrophilic Aromatic Substitution (EAS)

Halogen substituents direct EAS to specific positions:

-

C4 iodination occurs via Pd(II)/TFA catalysis, leveraging the C3-aldehyde as a transient directing group (72% yield) .

-

Nitration at C2 under HNO₃/H₂SO₄ at 0°C, favored by the electron-withdrawing effects of Cl and F .

Mechanistic insight:

The aldehyde group facilitates palladium coordination, enabling regioselective C–H activation. Oxidative addition with aryl halides (e.g., iodobenzene) produces biaryl indoles via a Pd(II)/Pd(IV) pathway .

Cross-Coupling Reactions

The chloro substituent participates in Suzuki-Miyaura and Ullmann couplings:

Table 2: Cross-coupling performance

| Reaction | Catalysts/Base | Coupling Partner | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Phenylboronic acid | 84 | |

| Ullmann C–N coupling | CuI, L-proline, K₂CO₃, DMSO | Benzylamine | 67 |

Condensation and Cyclization

The aldehyde group enables indole ring expansion:

-

Friedländer synthesis with ketones forms quinoline derivatives (e.g., 7-fluoro-5-chloroquinoline-3-carbaldehyde, 68% yield) .

-

Knorr pyrrole synthesis with β-ketoesters yields fused polyheterocycles under acidic conditions .

Stability and Reactivity Considerations

-

Hydrolytic sensitivity: The aldehyde group requires anhydrous storage to prevent hydration .

-

Halogen effects: The electron-withdrawing Cl and F substituents reduce indole’s basicity (pKa ~13.5 vs. ~16.8 for unsubstituted indole) , impacting protonation-dependent reactions.

This compound’s versatility in forming pharmacophores (e.g., Schiff bases, biaryls) underscores its utility in drug discovery. Recent advances in C–H functionalization and directed coupling highlight opportunities for creating structurally complex derivatives with tailored properties.

Scientific Research Applications

Chemistry

5-Chloro-7-fluoro-1H-indole-3-carbaldehyde serves as a precursor in organic synthesis, particularly in:

- Multicomponent Reactions : It is utilized to create diverse molecular structures.

Biology and Medicine

This compound exhibits a range of biological activities that are being actively researched:

-

Antimicrobial Activity : Demonstrates efficacy against various pathogens. For instance, it has shown a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial properties without significant cytotoxicity.

Organism MIC (µg/mL) Methicillin-resistant S. aureus ≤0.25 Cryptococcus neoformans Non-toxic - Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly through caspase activation pathways.

- Anti-inflammatory Effects : It modulates inflammatory pathways, which may be beneficial in treating chronic inflammatory conditions.

Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against MRSA and other Gram-positive bacteria, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Anticancer Research

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. The mechanism involves triggering apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-chloro-7-fluoro-1H-indole-3-carbaldehyde is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, modulating their activity. The specific pathways involved may include inhibition of protein kinases or modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-chloro-7-fluoro-1H-indole-3-carbaldehyde with other indole-3-carbaldehyde derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Properties

Key Observations:

- Halogen Effects: The dual halogenation (Cl and F) in the target compound enhances its electrophilicity compared to mono-halogenated analogs like 7-fluoro- or 7-chloro-indole-3-carbaldehyde .

- Lipophilicity : The trifluoromethoxy group in 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde significantly increases lipophilicity (predicted XLogP3 > 3.5), which may improve membrane permeability in drug design .

Biological Activity

5-Chloro-7-fluoro-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by recent research findings.

This compound is an indole derivative featuring both chloro and fluoro substituents, which influence its reactivity and biological properties. The synthesis typically involves electrophilic substitution on the indole nucleus followed by formylation at the 3-position. Common methods include:

- Electrophilic substitution : Introduction of chloro and fluoro groups.

- Formylation : Conversion of the indole to the carbaldehyde form.

These synthetic routes are crucial for producing derivatives with specific biological activities.

The compound interacts with various molecular targets, leading to a wide array of biological activities. The mechanisms include:

- Antimicrobial Activity : Exhibits activity against bacteria such as Staphylococcus aureus and fungi like Cryptococcus neoformans.

- Anticancer Activity : Induces apoptosis in cancer cells, particularly through caspase activation.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing chronic inflammation.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. In a study assessing its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), it demonstrated a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL, indicating strong antibacterial activity without significant cytotoxicity .

| Organism | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | ≤0.25 |

| Cryptococcus neoformans | Non-toxic |

Anticancer Activity

The compound has been investigated for its anticancer properties, showing effectiveness in inducing apoptosis in various cancer cell lines. For example, studies have highlighted its ability to inhibit microtubule assembly and induce morphological changes in MDA-MB-231 breast cancer cells at concentrations as low as 1 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 1.0 |

| HCT-116 (colon cancer) | Varies |

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various indole derivatives found that this compound exhibited superior activity compared to its analogs. The study utilized a library of compounds to identify effective structures against MRSA and other pathogens .

Anticancer Mechanisms

Another study focused on the apoptosis-inducing capabilities of this compound in colon cancer cells, revealing that it activates caspases and induces reactive oxygen species (ROS) formation, contributing to its anticancer effects .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-chloro-7-fluoro-1H-indole-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves sequential halogenation and formylation of the indole scaffold. For example:

Halogenation : Fluorine and chlorine substituents are introduced via electrophilic substitution. Fluorination may use reagents like Selectfluor, while chlorination could employ N-chlorosuccinimide (NCS) under controlled conditions (e.g., acetic acid solvent, 50–80°C) .

Formylation : The aldehyde group at position 3 is introduced via Vilsmeier-Haack reaction (POCl₃/DMF) or directed lithiation followed by quenching with DMF .

Key Considerations : Optimize reaction temperatures and stoichiometry to avoid over-halogenation. Monitor intermediates via TLC or LC-MS .

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : The ¹H NMR spectrum shows characteristic peaks:

- Aldehyde proton at δ ~10.0 ppm (singlet).

- Aromatic protons influenced by electron-withdrawing substituents (e.g., deshielding due to Cl and F at positions 5 and 7) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 213.03 (C₉H₅ClFNO⁺).

- X-ray Crystallography : Resolves substituent positions and planarity of the indole ring (if crystalline) .

Q. What are typical reactions involving the aldehyde group in this compound?

- Methodological Answer : The aldehyde at position 3 is highly reactive:

- Condensation Reactions : Forms Schiff bases with amines (e.g., hydrazines for hydrazone derivatives) .

- Reduction : Sodium borohydride reduces the aldehyde to a hydroxymethyl group (–CH₂OH) for further functionalization .

- Nucleophilic Addition : Grignard reagents or organometallics add to the aldehyde, enabling C–C bond formation .

Advanced Research Questions

Q. How do the electron-withdrawing Cl and F substituents influence the reactivity of the indole ring?

- Methodological Answer :

- Electronic Effects : Cl (σₚ = 0.23) and F (σₚ = 0.06) at positions 5 and 7 deactivate the ring, directing electrophiles to the less hindered position 2 or 4.

- Reactivity Modulation : These substituents enhance oxidative stability but reduce nucleophilic aromatic substitution (NAS) rates. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization .

- Case Study : In related bromo-fluoro indoles, Sonogashira coupling at position 3 required elevated temperatures (80–100°C) due to reduced electron density .

Q. What strategies optimize the yield of this compound in multistep syntheses?

- Methodological Answer :

- Stepwise Halogenation : Prioritize fluorination before chlorination to avoid steric hindrance.

- Protection-Deprotection : Protect the aldehyde group (e.g., as an acetal) during halogenation to prevent side reactions .

- Catalytic Systems : Use Pd(OAc)₂/XPhos for coupling steps, achieving yields >75% in model indole derivatives .

- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) to isolate the product .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodological Answer :

- Derivative Libraries : Synthesize analogs via:

- Aldehyde modification (e.g., hydrazones for antimicrobial activity).

- Substituent variation (e.g., replacing Cl with Br to enhance lipophilicity) .

- Biological Screening : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), and kinase inhibition (IC₅₀ profiling).

- Case Study : In bromo-fluoro indoles, the 3-carbaldehyde group enhanced apoptosis in cancer cells by 40% compared to methyl ester analogs .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI-MS detection to identify impurities (e.g., dehalogenated byproducts).

- Limits of Detection (LOD) : Achieve LOD <0.1% for halogenated impurities via MRM transitions .

- Stability Studies : Monitor aldehyde oxidation to carboxylic acid under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.